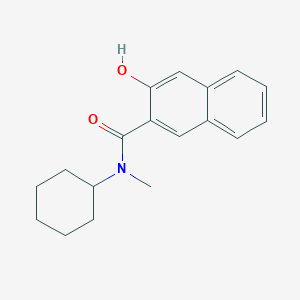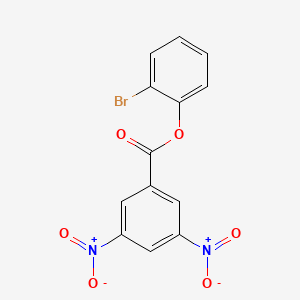![molecular formula C20H20INO3 B4999781 8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4999781.png)
8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline, also known as IQ-1, is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent activator of the aryl hydrocarbon receptor (AhR), a transcription factor that plays a crucial role in regulating various cellular processes.
Mechanism of Action
8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline activates AhR by binding to its ligand-binding domain, leading to conformational changes that allow for the recruitment of co-activator proteins and the subsequent transcriptional activation of target genes. The activation of AhR by this compound has been shown to induce the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to modulate the immune response by regulating the differentiation and function of immune cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline in lab experiments is its high potency and specificity for AhR activation. This allows for precise and controlled activation of AhR and downstream signaling pathways. However, one limitation of this compound is its potential toxicity at high concentrations, which can affect cell viability and lead to non-specific effects.
Future Directions
There are several future directions for the use of 8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline in scientific research. One area of interest is the role of AhR in the regulation of metabolism and energy homeostasis, which has implications for the development of metabolic disorders such as obesity and diabetes. Additionally, this compound has potential as a therapeutic agent for the treatment of cancer and autoimmune diseases, and further studies are needed to explore its efficacy and safety in preclinical and clinical settings. Finally, the development of novel AhR activators based on the structure of this compound may lead to the discovery of new therapeutic targets and treatments for various diseases.
Synthesis Methods
8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline is synthesized through a multi-step process involving the reaction of 2-iodo-4-methylphenol with ethylene oxide, followed by the reaction of the resulting product with 8-aminoquinoline. The final product is purified through column chromatography to obtain pure this compound.
Scientific Research Applications
8-{2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy}quinoline has been extensively used in scientific research to study the role of AhR in various cellular processes. It has been shown to activate AhR and induce the expression of its downstream target genes, which are involved in cell cycle regulation, inflammation, and immune response. This compound has also been used to study the role of AhR in the development and progression of cancer, as well as its potential as a therapeutic target for cancer treatment.
properties
IUPAC Name |
8-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO3/c1-15-7-8-18(17(21)14-15)24-12-10-23-11-13-25-19-6-2-4-16-5-3-9-22-20(16)19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZBKQBNSPYVHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenoxybutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4999710.png)
![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)

![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
![3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)

![1-(butylsulfonyl)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B4999794.png)